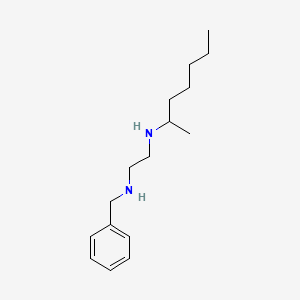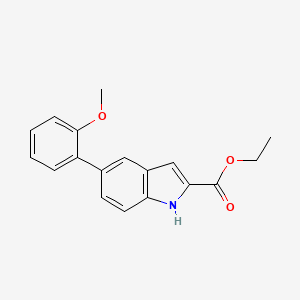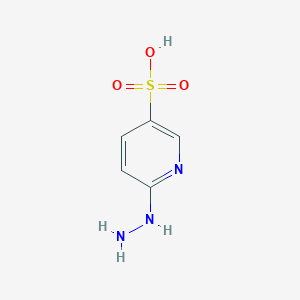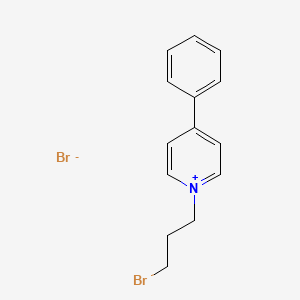![molecular formula C23H49NO3 B14225676 (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol CAS No. 796844-54-7](/img/structure/B14225676.png)
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol: is a synthetic compound with a complex structure that includes a long octadecyl chain, a hydroxyethyl group, and a propane-1,2-diol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadecylamine, ethylene oxide, and glycerol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild conditions, with careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of ethers or esters.
Applications De Recherche Scientifique
(2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: It is utilized in the production of cosmetics and personal care products due to its moisturizing and emulsifying properties.
Mécanisme D'action
The mechanism of action of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol involves its interaction with biological membranes. The long octadecyl chain allows it to integrate into lipid bilayers, thereby stabilizing the membrane structure. The hydroxyethyl and diol groups contribute to its hydrophilic properties, facilitating interactions with aqueous environments. This amphiphilic nature makes it an effective emulsifying agent and enhances its ability to deliver hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-[(2-Hydroxyethyl)(hexadecyl)amino]propane-1,2-diol: Similar structure but with a shorter hexadecyl chain.
(2S)-3-[(2-Hydroxyethyl)(dodecyl)amino]propane-1,2-diol: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
The uniqueness of (2S)-3-[(2-Hydroxyethyl)(octadecyl)amino]propane-1,2-diol lies in its long octadecyl chain, which provides enhanced hydrophobic interactions and greater stability in lipid bilayers compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong membrane integration and stabilization.
Propriétés
Numéro CAS |
796844-54-7 |
|---|---|
Formule moléculaire |
C23H49NO3 |
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
(2S)-3-[2-hydroxyethyl(octadecyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C23H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(19-20-25)21-23(27)22-26/h23,25-27H,2-22H2,1H3/t23-/m0/s1 |
Clé InChI |
RXTWXBOGZDLDFL-QHCPKHFHSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN(CCO)C[C@@H](CO)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCO)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)


![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
![1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane](/img/structure/B14225653.png)

![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)

![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
